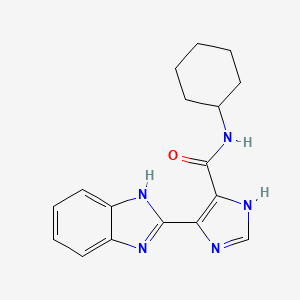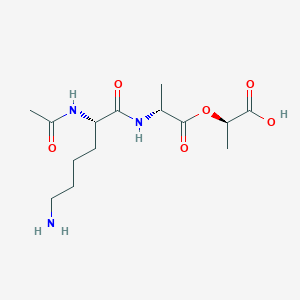
Topoisomerase II inhibitor 6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Topoisomerase II inhibitor 6 is a compound that targets DNA topoisomerase II, an enzyme crucial for DNA replication, transcription, and repair. This enzyme helps manage DNA topology by inducing transient double-strand breaks, allowing the passage of another DNA segment through the break, and then re-ligating the DNA. Inhibitors of topoisomerase II are of significant interest in cancer therapy due to their ability to disrupt these processes, leading to cell death.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of topoisomerase II inhibitor 6 involves multiple steps, typically starting with the preparation of a core scaffold, followed by functionalization to introduce specific substituents. Common synthetic routes include:
Formation of the core scaffold: This often involves cyclization reactions under acidic or basic conditions.
Functionalization: Introduction of various functional groups through reactions such as halogenation, alkylation, or acylation.
Purification: The final product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Batch processing: Large reactors are used to carry out the reactions under controlled conditions.
Continuous flow synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.
Purification and quality control: Advanced purification techniques and stringent quality control measures are employed to ensure the final product meets the required standards.
Análisis De Reacciones Químicas
Types of Reactions
Topoisomerase II inhibitor 6 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other reagents under various conditions, including reflux or room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example:
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of new functional groups such as halides, alkyl groups, or aryl groups.
Aplicaciones Científicas De Investigación
Topoisomerase II inhibitor 6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study DNA topology and the role of topoisomerase II in DNA replication and repair.
Biology: Employed in research to understand the mechanisms of cell division and the effects of DNA damage on cellular processes.
Medicine: Investigated as a potential anticancer agent due to its ability to induce DNA damage and cell death in cancer cells.
Industry: Utilized in the development of new therapeutic agents and in the study of drug resistance mechanisms.
Mecanismo De Acción
Topoisomerase II inhibitor 6 exerts its effects by binding to the topoisomerase II enzyme and stabilizing the enzyme-DNA complex. This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. The resulting DNA damage triggers cell death pathways, making this compound effective in inhibiting cancer cell proliferation. The molecular targets and pathways involved include:
Topoisomerase II enzyme: The primary target of the inhibitor.
DNA damage response pathways: Activation of pathways that detect and respond to DNA damage, leading to cell cycle arrest and apoptosis.
Comparación Con Compuestos Similares
Topoisomerase II inhibitor 6 is unique compared to other similar compounds due to its specific binding affinity and mechanism of action. Similar compounds include:
Etoposide: A widely used topoisomerase II inhibitor with a different chemical structure and mechanism of action.
Doxorubicin: Another topoisomerase II inhibitor that also intercalates into DNA, causing additional DNA damage.
Mitoxantrone: A topoisomerase II inhibitor with a distinct structure and mode of action, used in the treatment of various cancers.
Propiedades
Fórmula molecular |
C19H18N4O2 |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
7-[2-(dimethylamino)ethylamino]indolo[2,1-b]quinazoline-6,12-dione |
InChI |
InChI=1S/C19H18N4O2/c1-22(2)11-10-20-14-8-5-9-15-16(14)17(24)18-21-13-7-4-3-6-12(13)19(25)23(15)18/h3-9,20H,10-11H2,1-2H3 |
Clave InChI |
HOWBMJAMTGIXDS-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCNC1=C2C(=CC=C1)N3C(=NC4=CC=CC=C4C3=O)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[6-methyl-5-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12398095.png)


![azanium;2-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2,7-dichloro-3-hydroxy-6-oxoxanthen-9-yl)phenoxy]ethoxy]-N-(carboxymethyl)anilino]acetate](/img/structure/B12398114.png)


![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12398150.png)



![2-[2-(2-azidoethoxy)ethoxy]acetic acid;methylcyclohexane](/img/structure/B12398179.png)
![(4R)-4-[(2E)-4,4-diethyl-2-imino-6-oxo-1,3-diazinan-1-yl]-N-[(4S)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl]-3,4-dihydro-2H-1-benzopyran-6-carboxamide](/img/structure/B12398183.png)


